4-Bromothiophenol
Description
Significance as a Multifunctional Aromatic Thiol Building Block
4-Bromothiophenol serves as a crucial and versatile building block in organic synthesis. smolecule.comnordmann.global Its significance lies in the presence of two reactive sites: the thiol (-SH) group and the carbon-bromine (C-Br) bond. The thiol group can act as a nucleophile, enabling reactions such as the formation of thioethers and thioesters. smolecule.combritannica.com The bromine atom, on the other hand, allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. smolecule.comchemicalbook.com This dual reactivity allows for the sequential or simultaneous introduction of different functionalities, making it a valuable precursor for the synthesis of complex molecules. smolecule.com
The applications of this compound as a building block extend to several areas of chemical research:
Pharmaceutical and Medicinal Chemistry : It is used in the synthesis of various compounds with potential therapeutic applications. smolecule.comnordmann.global For instance, it is a reagent in the synthesis of indolyl-3-ethanone-α-thioethers, which have shown non-toxic antimalarial activity. chemicalbook.com Derivatives of this compound are also investigated for their potential in cancer treatment and drug delivery. smolecule.com
Materials Science : This compound is employed in the development of new materials with specific properties. smolecule.com It can form self-assembled monolayers (SAMs) on gold surfaces, which have potential applications in biosensors, corrosion protection, and molecular electronics. smolecule.comresearchgate.net Furthermore, it is being explored as a hole-transporting material in organic photovoltaics. smolecule.com
Agrochemicals : The synthesis of certain agrochemicals utilizes this compound as a key intermediate. smolecule.comcore.ac.uk
Historical Trajectory of Research in Aromatic Thiol Chemistry
The study of aromatic thiols dates back to the 19th century, with early research focusing on their synthesis and basic reactivity. The industrial importance of aromatic thiols grew due to their application in the manufacturing of agrochemicals, polymers, pigments, dyes, and pharmaceuticals. core.ac.uk Traditional synthesis methods often involved reduction or thiolation reactions, with some processes developed at a laboratory scale in the early 20th century. core.ac.ukgoogle.com
A significant challenge in the synthesis of bromothiophenols was the direct bromination of thiophenols, which was not feasible as it resulted in the formation of diphenyl disulfide and hydrogen bromide. google.com This necessitated the development of indirect methods, such as the bromination of diphenyl disulfide followed by reduction to the desired bromothiophenol. google.com
In recent decades, there has been a growing emphasis on developing more environmentally friendly and efficient "Green Chemistry" approaches for the synthesis of aromatic thiols. core.ac.uk This includes the development of novel processes that eliminate the need for heavy metal salt processing and disposal. core.ac.uk The investigation of catalytic systems, such as the use of palladium and gold nanoparticles for Suzuki-Miyaura and self-coupling reactions, respectively, represents a modern area of research in aromatic thiol chemistry. chemicalbook.com
Scope and Academic Research Focus of the Review
This review focuses on the chemical compound this compound and its role in advanced chemical research. The primary academic research focus is on its utility as a multifunctional building block in organic synthesis and materials science.
Key areas of research interest include:
Synthesis and Reactivity : Exploration of various synthetic routes to this compound and detailed investigation of its reactivity at both the thiol and bromine sites. wikipedia.orgchemicalbook.com This includes studying its participation in nucleophilic substitution, oxidation, and cross-coupling reactions. smolecule.comresearchgate.net
Cross-Coupling Reactions : A significant focus is on the application of this compound in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which enables the formation of biaryl compounds. smolecule.comchemicalbook.com
Self-Assembled Monolayers (SAMs) : Research into the formation and properties of this compound SAMs on metal surfaces, particularly gold, is a prominent area. smolecule.comresearchgate.net These studies are crucial for developing new functional surfaces for electronics and sensors.
Catalysis : The catalytic dehalogenation and dimerization of this compound on various surfaces, such as molybdenum disulfide and gold nanoparticles, are being investigated to understand plasmon-driven reactions and develop novel catalysts. acs.orgresearchgate.net
Computational Studies : Theoretical investigations into the electronic structure and reaction mechanisms of this compound provide valuable insights that complement experimental findings. researchgate.netrsc.org
The following table provides a summary of the key properties of this compound:
| Property | Value | References |
| Molecular Formula | C₆H₅BrS | smolecule.comwikipedia.org |
| Molecular Weight | 189.07 g/mol | smolecule.comsigmaaldrich.com |
| Appearance | Colorless to beige crystals | smolecule.comwikipedia.orgapolloscientific.co.uk |
| Melting Point | 73-76 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 239 °C | chemicalbook.comsigmaaldrich.com |
| CAS Number | 106-53-6 | smolecule.comsigmaaldrich.com |
This article will delve into these research areas to provide a comprehensive overview of the current understanding and applications of this compound in the scientific community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenethiol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBCOQFMQSTCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)Br | |
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Molecular Formula |
C6H5BrS | |
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DSSTOX Substance ID |
DTXSID8059340 | |
| Record name | Benzenethiol, 4-bromo- | |
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Molecular Weight |
189.07 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-53-6 | |
| Record name | 4-Bromothiophenol | |
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| Record name | 4-Bromothiophenol | |
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| Record name | Benzenethiol, 4-bromo- | |
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| Record name | 4-bromobenzenethiol | |
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| Record name | 4-BROMOTHIOPHENOL | |
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Synthetic Methodologies and Advanced Preparative Strategies
Established Synthetic Pathways for 4-Bromothiophenol
Traditional methods for preparing this compound rely on the reduction of sulfur-containing aromatic compounds or the transformation of other functionalized benzene (B151609) derivatives.
A primary and well-documented route to this compound is the reduction of 4-bromobenzenesulfonyl chloride. chemicalbook.comwikipedia.org This transformation can be effectively carried out using a combination of red phosphorus and iodine within an acidic medium. chemicalbook.comwikipedia.org Another established method involves using a reducing metal, such as zinc, in the presence of hydrochloric acid to achieve the conversion. google.com
Table 1: Reagents for the Reduction of 4-Bromobenzenesulfonyl Chloride
| Precursor | Reducing System | Product |
|---|---|---|
| 4-Bromobenzenesulfonyl chloride | Red phosphorus / Iodine / Acidic solution | This compound |
This compound can also be synthesized through the reductive cleavage of its corresponding disulfide, 4,4'-dibromodiphenyl disulfide. chemicalbook.comwikipedia.org This process typically involves hydrogenation. chemicalbook.comwikipedia.org A common laboratory procedure for this conversion is the reduction of bis-(p-bromophenyl) disulfide using zinc and hydrochloric acid. google.com This method provides a direct route to the desired thiol from the stable disulfide precursor. google.com
The conversion of phenols to thiophenols can be accomplished via a multi-step sequence known as the Newman-Kwart rearrangement. This pathway has been demonstrated for related structures, such as the preparation of 4-(trans-4-n-propylcyclohexyl)-2-bromothiophenol from its corresponding phenol (B47542) derivative. prepchem.com The general process involves reacting the precursor phenol (in this case, 4-bromophenol) with a dialkylthiocarbamoyl chloride, like dimethylthiocarbamoyl chloride. prepchem.com The resulting O-aryl thiocarbamate undergoes thermal rearrangement to the S-aryl isomer, which is then hydrolyzed to yield the target thiophenol. prepchem.com
Table 2: General Steps for Synthesis from Phenol Precursor
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Reaction with Dimethylthiocarbamoyl Chloride | O-(4-bromophenyl) dimethylthiocarbamate |
| 2 | Thermal Rearrangement (Newman-Kwart) | S-(4-bromophenyl) dimethylthiocarbamate |
An indirect but effective method for producing this compound starts with the nuclear bromination of diphenyl disulfide. google.comgoogle.com Direct bromination of thiophenol is not feasible as it leads to the formation of diphenyl disulfide and hydrogen bromide. google.com Therefore, diphenyl disulfide is first brominated to produce bis-(p-bromophenyl) disulfide. google.comgoogle.com Bourgeois and Abraham reported this reaction occurring with equimolar amounts of diphenyl disulfide and bromine at 12°C, resulting in a high yield of the dibrominated disulfide. google.com
Following its formation, the purified bis-(p-bromophenyl) disulfide is reduced to this compound. google.comgoogle.com Several reduction methods are effective, including:
Reduction with zinc and hydrochloric acid. google.comgoogle.com
Catalytic hydrogenation, for which molybdenum disulfide has been used as a catalyst. google.com
An alkali-metal catalyzed interchange reaction with thiophenol. google.com
To address challenges in scaling this process for commercial production, a method was developed that involves conducting the bromination of diphenyl disulfide in the presence of benzene as a solvent, which can also utilize an iodine catalyst. google.com
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry explores novel catalytic systems to drive reactions under unique conditions. Plasmon-driven catalysis represents an emerging field with potential applications in aromatic compound synthesis.
Plasmon-driven catalysis is a photochemical process initiated by the optical excitation of plasmons—collective oscillations of valence electrons—in metallic nanoparticles. acs.org This excitation can decay non-radiatively, generating energetic "hot" electrons and holes. acs.org These hot carriers can be transferred to adsorbed molecules on the nanoparticle surface, driving chemical reactions that might not be accessible through conventional thermal methods. acs.orgosti.gov
While the direct synthesis of this compound using this method is not widely documented, the principles of plasmon-driven catalysis have been extensively studied using thiophenol derivatives as model compounds. acs.orgacs.org For instance, the photocatalytic oxidative coupling of 4-aminothiophenol (B129426) (4-ATP) to form 4,4′-dimercaptoazobenzene (DMAB) on plasmonic nanoparticles is a paradigm of this process. acs.orgosti.gov Similarly, the dimerization of 4-nitrothiophenol (B108094) (4-NTP) on gold or silver nanoparticles is another key model reaction. mdpi.comhelmholtz-berlin.de
In these reactions, laser illumination excites surface plasmons in the metallic nanostructures (e.g., Ag or Au). acs.orgmdpi.com The generated hot electrons are believed to be the primary drivers of the chemical transformation, such as the reduction and coupling of the nitro or amino groups. osti.govhelmholtz-berlin.de The reaction mechanism can be influenced by factors such as the excitation wavelength, laser intensity, and the nature of the plasmonic substrate. acs.orghelmholtz-berlin.de This technology offers a unique platform for studying and potentially controlling chemical reactions that are not feasible under standard synthetic conditions. osti.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Aminothiophenol |
| 4-Bromobenzenesulfonyl Chloride |
| 4-Bromodiphenyl Sulfide |
| 4-Bromophenol (B116583) |
| This compound |
| 4,4'-Dibromodiphenyl Disulfide |
| 4,4′-Dimercaptoazobenzene |
| 4-Nitrothiophenol |
| Benzene |
| Bis-(p-bromophenyl) disulfide |
| Bromine |
| Dimethylthiocarbamoyl chloride |
| Diphenyl Disulfide |
| Gold |
| Hydrochloric acid |
| Hydrogen Bromide |
| Iodine |
| Molybdenum disulfide |
| O-(4-bromophenyl) dimethylthiocarbamate |
| Phenol |
| Phosphorus (Red) |
| S-(4-bromophenyl) dimethylthiocarbamate |
| Silver |
| Thiophenol |
Plasmon-Driven Catalysis in Thiophenol Formation
Role of Hybrid Nanoparticle Systems (e.g., MoS₂@AuNPs)
Hybrid nanoparticle systems, particularly those combining transition metal dichalcogenides with plasmonic metals, have demonstrated significant catalytic potential in transformations of this compound (4-BTP). In a notable study, a hybrid catalyst composed of Molybdenum Disulfide (MoS₂) decorated with Gold Nanoparticles (AuNPs), designated MoS₂@AuNPs, was examined for its catalytic properties. acs.org It was found that both the MoS₂ nanomaterial alone and the MoS₂@AuNPs hybrid could dehalogenate and dimerize 4-BTP. acs.org This process resulted in the formation of thiophenol (TP) and 4,4′-biphenyldithiol (4,4′-BPDT). acs.org
While both catalytic systems produced thiophenol with similar yields, the MoS₂@AuNPs hybrid showed a significantly greater yield of the dimerized product, 4,4′-BPDT, compared to MoS₂ alone. acs.org This highlights the synergistic effect of combining AuNPs with MoS₂, enhancing the catalytic pathway towards C-C bond formation. acs.org The simplicity of fabricating such metal dichalcogenide hybrids and their low cost present new opportunities for developing novel catalysts with desired reactivity and specificity. acs.org
Mechanisms of Enhanced Efficiency Under Mild Conditions
The enhanced catalytic efficiency of MoS₂@AuNPs hybrids is attributed to a cooperative mechanism involving both components. The dimerization of this compound is catalyzed by the MoS₂ component. acs.org The efficiency of this catalytic transformation is substantially enhanced on the MoS₂@AuNPs hybrid due to an exciton-plasmon coupling effect provided by the gold nanoparticles. acs.org
The general mechanism for reactions catalyzed by such nanoparticles involves the adsorption of reactant molecules onto the catalyst's surface. mdpi.comresearchgate.net In the MoS₂@AuNPs system, it is proposed that light absorption generates excitons in the MoS₂, which can trigger plasmon resonances in the attached AuNPs. acs.org The decay of these plasmons forms highly energetic "hot carriers" (electrons and holes). acs.org These energetic species are responsible for driving the dimerization of 4-BTP on the catalyst surface. acs.org This process allows the reaction to proceed efficiently under mild conditions, leveraging light energy to overcome activation barriers. acs.org The MoS₂ nanoflakes provide a favorable interface for the hydrogenation or coupling procedures to occur on the catalytic surface. urfu.ru
Green Chemistry Principles in Sustainable Synthesis of Thiophenol Derivatives
The synthesis of thiophenols and their derivatives is increasingly guided by the principles of green chemistry, aiming to create more environmentally benign and sustainable processes. rsc.org
Strategies for Minimizing Waste and Hazardous Byproducts
A primary goal in the green synthesis of thiophenol derivatives is the reduction of waste and the avoidance of hazardous materials. Traditional methods, such as those using iron powder or zinc powder for reduction, often generate large amounts of waste residues and contaminated water. google.com Modern strategies to circumvent these issues include:
Use of Stable Surrogates : One approach involves the synthesis of S-aryl isothiouronium salts from (hetero)aryl iodides and thiourea (B124793) via nickel-catalyzed C-S cross-coupling. nih.gov These salts are air-stable, odorless solids that serve as user-friendly sources of thiophenols, which can be liberated as needed. nih.gov This method avoids the direct handling of noxious thiophenols and allows for a simple, chromatography-free isolation by precipitation, minimizing solvent waste. nih.gov
Electrochemical Synthesis : Electrochemical methods offer a mild and efficient strategy for constructing C-S bonds. rsc.org These processes can be performed in a simple undivided cell without the need for transition-metal catalysts or external chemical oxidants, thereby reducing hazardous waste. rsc.org
Aerobic Oxidation : The use of air or molecular oxygen as the terminal oxidant is a cornerstone of green oxidation chemistry, producing water as the only byproduct. mdpi.com Catalytic systems have been developed for the aerobic oxidation of thiophenols to disulfides, which eliminates the need for expensive and hazardous stoichiometric oxidants and minimizes over-oxidized byproducts. mdpi.com
Clean Production Routes : Alternative synthetic routes have been designed to avoid problematic reagents. For instance, a method for synthesizing thiophenols from benzene-like compounds uses a quantitative sulfonation reaction that generates no sulfur waste acid, followed by a reduction step that produces a recyclable phosphoric acid solution as a byproduct. google.com
Eco-Friendly Reagent and Solvent Selection
The selection of reagents and solvents is critical to the environmental footprint of a synthetic process. Green approaches in thiophenol derivative synthesis emphasize the use of non-toxic, renewable, and recyclable materials.
Benign Solvents and Catalysts : Research has demonstrated the use of glycerin, a recyclable and biodegradable solvent, for the 1,4-addition of thiols to electron-poor alkenes, catalyzed by KF/alumina. scielo.br This system can also be run under solvent-free conditions, further reducing environmental impact. scielo.br Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have been employed as recyclable solvents for the synthesis of diaryl thioethers from reactants including this compound. tandfonline.comunipi.it
Alternative Reducing Agents : To replace heavy metal reductants, low-toxicity alternatives like formic acid have been successfully used as both a reducing agent and a solvent in the preparation of thiophenols from sulfonyl chlorides. google.com
Electrons as Reagents : Electrochemical syntheses embody green principles by using electrons as a clean redox reagent. organic-chemistry.org For example, the oxidative esterification of thiophenols with alcohols can be achieved electrochemically using O₂ from the air as the oxygen source, avoiding catalysts and chemical oxidants entirely. organic-chemistry.org
Comparative Analysis of Synthetic Efficiencies and Selectivities
The effectiveness of different synthetic methods for preparing this compound derivatives can be evaluated by comparing their yields and selectivities under various conditions. Advanced catalytic and green chemistry approaches often demonstrate superior performance over traditional routes.
The MoS₂@AuNPs system shows high selectivity for the dimerization of this compound into 4,4′-biphenyldithiol, with a much greater yield compared to using MoS₂ alone. acs.org In the realm of green synthesis, methods employing aerobic oxidation with recyclable catalysts have achieved near-quantitative yields (>96%) for a broad range of thiophenol substrates. mdpi.com Electrochemical strategies also prove highly efficient, with reported yields of up to 83% for the synthesis of complex sulfur-containing heterocycles from thiophenols. rsc.org Visible-light-promoted reactions, another green technique, have been used for the coupling of this compound with styrene, affording the product in high yields. nih.gov
Below is a comparative table of efficiencies for various synthetic methods involving thiophenol derivatives.
| Synthetic Method | Reactants | Product Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aerobic Oxidation | Thiophenols | Disulfides | Polyether amine (0.5 mol%), O₂ (air) | >96% | mdpi.com |
| Visible-Light Promoted Coupling | 4-bromobenzenethiol, Styrene | β-Hydroxysulfide | DABCO, Blue LED | 86% | nih.gov |
| Electrochemical Cyclization | Olefinic amides, Thiophenols | Sulfurated Heterocycles | Electrochemical, catalyst-free | up to 83% | rsc.org |
| Clean Synthesis Route | Benzenethiol precursor | Benzenethiol | Red phosphorus, iodine | 92.2% | google.com |
| Reduction with Formic Acid | 4-Methyl benzenesulfonyl chloride | 4-Methylbenzenethiol | Pd/C, PPh₃, Iodine | 73% | google.com |
| Catalytic Dimerization | This compound | 4,4′-biphenyldithiol | MoS₂@AuNPs | Much greater than with MoS₂ alone | acs.org |
Elucidation of Reactivity and Mechanistic Pathways
Nucleophilic Character of the Thiol Functional Group
The thiol (-SH) group in 4-bromothiophenol is characterized by its strong nucleophilic nature, which drives its participation in a variety of chemical reactions. scbt.com
Reactions with Electrophilic Organic Species
The thiol group readily acts as a nucleophile, reacting with various electrophiles. smolecule.com For instance, it can undergo nucleophilic substitution reactions. A notable example is its reaction with dimethyl-tert-butylsilyl chloride (DTBSCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form (4-Bromophenylthio)dimethyl-tert-butylsilane. In this reaction, the thiol group displaces the chloride on the silicon atom.
Another significant reaction is the Michael-type addition. In its reaction with the mycotoxin patulin (B190374), this compound engages in a 1,6-addition to the α,β,γ,δ-unsaturated lactone system. acs.org This initial addition activates the patulin molecule for subsequent reactions, leading to the formation of multiple adducts. acs.orgnih.gov Research has identified as many as sixteen different adducts from the reaction of patulin with this compound. nih.gov It also reacts with acetylacetone (B45752) in the presence of cesium carbonate to yield 3-(4-bromophenylthio)pentane-2,4-dione. wikipedia.org
Oxidative Transformations Leading to Disulfides and Other Sulfur Compounds
The thiol group of this compound is susceptible to oxidation, a common reaction for thiols. fishersci.com A primary product of this oxidation is the corresponding disulfide, 4,4'-dibromodiphenyl disulfide. wikipedia.orgnus.edu.sg This transformation can be achieved using various oxidizing agents. For example, hydrogen peroxide can be used to oxidize p-bromothiophenol to 4,4'-dibromodiphenyl disulfide. nus.edu.sg Barium dichromate in boiling acetonitrile (B52724) has also been demonstrated as an effective oxidizing agent for this conversion, yielding the disulfide in high purity. tsijournals.com Furthermore, iodine serves as a catalyst in the aerobic oxidative coupling of this compound to its disulfide. nih.gov A solid-state oxidation method using moist sodium periodate (B1199274) also efficiently produces bis(4-bromophenyl)disulfide. mdpi.com
Beyond disulfide formation, the thioether group in derivatives of this compound can be further oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Additionally, an environmentally friendly, metal-free method has been developed for the synthesis of sulfonyl bromides from thiols, including this compound, using ammonium (B1175870) nitrate (B79036) and an aqueous solution of hydrobromic acid with oxygen as the terminal oxidant. rsc.org
Influence of the Bromine Substituent on Aromatic Reactivity
The bromine atom on the aromatic ring significantly influences the reactivity of this compound, particularly in metal-catalyzed reactions. scbt.com
Enhanced Reactivity in Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound is a key feature that allows its participation in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. smolecule.compsu.edu
One of the most important of these is the Suzuki-Miyaura coupling reaction. smolecule.comguidechem.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester, allowing for the introduction of various functional groups onto the aromatic ring. smolecule.comnih.gov For instance, this compound can be coupled with bis(pinacol)diborane in a Miyaura borylation to form the corresponding boronic ester, a versatile intermediate for further Suzuki couplings. acs.org
The Ullmann condensation, another important copper-catalyzed cross-coupling reaction, can be used to form carbon-sulfur bonds. unipi.it For example, the coupling of this compound with 2-iodophenylacetic acid can be achieved using a copper catalyst. unipi.it
Furthermore, this compound has been utilized in Yamamoto coupling reactions. In this type of reaction, a gold substrate functionalized with a self-assembled monolayer of this compound can act as a co-monomer in the polymerization of porous aromatic frameworks. researchgate.net
Recent studies have also shown that 2D molybdenum disulfide (MoS2) and its hybrid with gold nanoparticles can catalyze the dehalogenation and dimerization of this compound to produce thiophenol and 4,4'-biphenyldithiol. acs.org
Stereoelectronic Effects on Reaction Pathways
The electronic properties of the bromine substituent can influence the reactivity and pathways of reactions involving this compound. The bromine atom is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the acidity of the thiol proton. scbt.com
In the context of nucleophilic substitution on furanosyl acetals, the use of N-bromosuccinimide (NBS) to activate a thiophenol group hints at the possible involvement of an anomeric bromide, which can influence the stereochemical outcome of the reaction. acs.org While not a direct study on this compound itself, it highlights how bromine can participate in reaction intermediates and affect stereoselectivity.
The reactivity of cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-ones has been studied to understand if structural biases in the fused ring system contribute to different reactivities, raising questions about the role of stereoelectronic effects in these systems. core.ac.uk
Specific Chemical Transformations and Adduct Formation
This compound serves as a precursor for the synthesis of various other organosulfur compounds. smolecule.com As previously mentioned, its reaction with patulin leads to a complex mixture of adducts, demonstrating its high reactivity towards electrophilic natural products. acs.orgnih.gov The initial Michael addition is followed by a series of reactions, including transesterification and tautomerization, to form a variety of lactone-type adducts. acs.org
The compound is also a key intermediate in the synthesis of pharmaceuticals. guidechem.comnordmann.global For example, it is used in the synthesis of indolyl-3-ethanone-α-thioethers, which have shown potential as non-toxic antimalarial agents. chemicalbook.com
The following table provides a summary of selected chemical transformations involving this compound:
| Reactant(s) | Catalyst/Reagent(s) | Product(s) | Reaction Type |
| Dimethyl-tert-butylsilyl chloride | Base (e.g., triethylamine) | (4-Bromophenylthio)dimethyl-tert-butylsilane | Nucleophilic Substitution |
| Patulin | - | Multiple adducts | Michael Addition/Adduct Formation |
| Acetylacetone | Cesium carbonate | 3-(4-Bromophenylthio)pentane-2,4-dione | Nucleophilic Addition |
| Hydrogen Peroxide | - | 4,4'-Dibromodiphenyl disulfide | Oxidation |
| Barium Dichromate | Acetonitrile (reflux) | 4,4'-Dibromodiphenyl disulfide | Oxidation |
| Iodine | Oxygen | 4,4'-Dibromodiphenyl disulfide | Catalytic Aerobic Oxidation |
| Sodium Periodate (moist) | - | Bis(4-bromophenyl)disulfide | Solid-state Oxidation |
| Boronic acids/esters | Palladium catalyst | Biaryl compounds | Suzuki-Miyaura Coupling |
| 2-Iodophenylacetic acid | Copper catalyst | Thioether derivative | Ullmann Condensation |
| Tetrakis(4-bromophenyl)methane (B171993) | Gold substrate | Porous Aromatic Framework | Yamamoto Coupling |
| Molybdenum Disulfide | - | Thiophenol, 4,4'-Biphenyldithiol | Catalytic Dehalogenation/Dimerization |
Covalent Adduct Formation with Mycotoxins (e.g., Patulin)
The reactivity of this compound as a nucleophile is evident in its reactions with electrophilic mycotoxins like patulin. Patulin, a toxic metabolite produced by several fungal species, is known for its high reactivity towards nucleophiles, which is believed to be the basis of its cytotoxicity through the formation of covalent adducts with cellular thiols. acs.orgnih.gov Due to analytical advantages, this compound (BTP) has been utilized as a model thiol compound to study these interactions in detail. nih.govacs.org
Research has shown that the reaction between patulin and this compound is complex, leading to a multitude of products. In one comprehensive study, the reaction of patulin with BTP was investigated using analytical and preparative high-performance liquid chromatography (HPLC). This led to the isolation and structural elucidation of 16 distinct adducts by means of ¹H and ¹³C NMR, IR, and UV spectroscopy. acs.orgnih.govacs.org The formation of these adducts proceeds through various pathways. The initial step often involves a nucleophilic 1,2-addition of the thiol to the electrophilic carbonyl group of the patulin molecule. acs.org This is followed by a cascade of rearrangements, eliminations, and potentially the addition of a second thiol molecule, resulting in a complex mixture of products. acs.orgacs.org Time course studies have helped to construct a detailed reaction scheme, identifying intermediate adducts and their subsequent transformations. acs.org
In a different application of this reactivity, a specific adduct formed from the reaction of patulin with this compound was selected for its immunogenic properties. nih.gov The resulting adduct, (Z)-5-((4-bromophenyl)thio)-3-(((4-bromophenyl)thio)methylene)-6-hydroxy-4-oxohexanoic acid, possesses a free carboxylic acid group, which allows for its conjugation to carrier proteins. nih.gov This conjugate was then used to generate antibodies with nanomolar affinity for the patulin adduct, demonstrating a novel strategy for developing immunoanalytical methods for this challenging mycotoxin. nih.govresearchgate.net This approach leverages the inherent reactivity of patulin to create a stable derivative that is more suitable for immunological targeting. acs.orgnih.gov
| Reactants | Key Reagents/Conditions | Major Product/Adduct Type | Significance |
|---|---|---|---|
| This compound, Patulin | Sodium tert-butoxide, Anhydrous MeOH, 50 °C, Nitrogen atmosphere | (Z)-5-((4-bromophenyl)thio)-3-(((4-bromophenyl)thio)methylene)-6-hydroxy-4-oxohexanoic acid (Adduct V) | Selected for antibody generation due to good immunogenic properties. nih.gov |
| This compound, Patulin | Aqueous buffer (pH 7.4) | Complex mixture of at least 16 different adducts | Elucidates the complex electrophilic reactivity of patulin with thiol nucleophiles. acs.orgacs.org |
Reactions with Carbonyl Compounds (e.g., Acetylacetone)
This type of reaction is characteristic of the broader class of conjugate additions or Michael additions, where soft nucleophiles, such as thiolates, preferentially add to the β-carbon of α,β-unsaturated carbonyl systems. spcmc.ac.inmasterorganicchemistry.com For simple aldehydes and ketones, the reaction is a direct nucleophilic addition to the carbonyl carbon. le.ac.ukchemistryguru.com.sg The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The nucleophile attacks this carbon, breaking the C=O π bond and forming a tetrahedral intermediate which is subsequently protonated to give the final product. chemistryguru.com.sg
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Intermediate |
|---|---|---|---|---|
| This compound | Acetylacetone | Cesium Carbonate | 3-(4-bromophenylthio)pentane-2,4-dione | 4,4'-Dibromophenyl disulfide wikipedia.org |
Dehalogenation and Dimerization Reactions
This compound can undergo dehalogenation and subsequent dimerization reactions under various catalytic conditions. These reactions involve the cleavage of the carbon-bromine (C-Br) bond. Research has demonstrated that these transformations can be induced electroreductively or through catalysis on nanomaterial surfaces. acs.orgx-mol.net
Using techniques like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS), the electroreductive dehalogenation of this compound at a silver (Ag) electrode interface has been monitored in situ. x-mol.net At decreasing electrode potentials, this compound is converted into a mixture of two main products: thiophenol, the dehalogenated product, and 4,4′-biphenyldithiol (4,4′-BPDT), a dimerization product resulting from C-C cross-coupling between a benzene (B151609) free radical intermediate and an adjacent thiophenol molecule. x-mol.net
Similarly, catalytic dehalogenation and dimerization have been observed on two-dimensional molybdenum disulfide (MoS₂) and its gold nanoparticle hybrids (MoS₂@AuNPs). acs.org Both materials were found to catalyze the conversion of this compound into thiophenol and 4,4′-BPDT. While the yield of thiophenol was comparable on both surfaces, the MoS₂@AuNPs hybrid material showed a significantly higher yield—more than three times greater—for the dimerization product, 4,4′-BPDT, compared to MoS₂ alone. acs.org This indicates that the plasmonic gold nanoparticles enhance the catalytic potential of MoS₂ for the dimerization pathway. acs.org These reactions are often driven by "hot" charge carriers generated by localized surface plasmon resonances on the metallic nanoparticles. acs.orgresearchgate.netnih.gov
| Catalyst/Condition | Dehalogenation Product | Dimerization Product | Key Finding |
|---|---|---|---|
| Electroreduction at Ag electrode | Thiophenol (TP) | 4,4′-biphenyldithiol (4,4′-BPDT) | Conversion ratio for BTP is approximately 58% in neutral solution. x-mol.net |
| MoS₂ | Thiophenol (TP) | 4,4′-biphenyldithiol (4,4′-BPDT) | Catalyzes both dehalogenation and dimerization. acs.org |
| MoS₂@AuNPs | Thiophenol (TP) | 4,4′-biphenyldithiol (4,4′-BPDT) | Yield of 4,4′-BPDT is over 3 times greater than on MoS₂ alone. acs.org |
Cross-Coupling Reactions as a Versatile Synthetic Toolgoogle.comrsc.org
Cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for many of these powerful transformations.
Palladium catalysts are at the forefront of cross-coupling chemistry, and they have been extensively used to functionalize this compound and its derivatives.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. This compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the para-position to the thiol group.
For instance, the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids provides a direct route to 4-mercaptobiphenyl derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(OAc)₂], and a base like K₃PO₄ or Cs₂CO₃ in a suitable solvent system like 1,4-dioxane (B91453). academie-sciences.frnih.gov The thiol group can be protected during the reaction to prevent catalyst poisoning, although successful couplings with the free thiol have also been reported under specific conditions. eurekalert.org
A study demonstrated the successful coupling of various aryl bromides, including derivatives of this compound, with arylboronic acids using a palladium acetate (B1210297) catalyst and a specific oxadiazole-containing α-aminophosphonate ligand. The reactions were performed at 100 °C in 1,4-dioxane with cesium carbonate as the base, achieving good to excellent conversions. academie-sciences.fr Another example involves the use of a magnetically recoverable palladium catalyst for the Suzuki-Miyaura coupling of this compound with benzeneboronic acid in PEG-400 at 60 °C, showcasing efforts towards more sustainable catalytic systems. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| This compound | Phenylboronic Acid | Pd-DPyE@MCM-41@MNP | Na₂CO₃ | PEG-400 | 93% | nih.gov |
| 4-Bromoanisole | Phenylboronic Acid | [Pd(OAc)₂]/Ligand 1 | Cs₂CO₃ | 1,4-Dioxane | High Conversion | academie-sciences.fr |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good Yields |
Note: This table is illustrative and based on data from the provided text. Specific ligand details and reaction times can be found in the cited literature.
The Yamamoto cross-coupling reaction, which involves the homocoupling of aryl halides in the presence of a nickel or palladium catalyst, has been utilized to synthesize polymers from this compound. This reaction is particularly useful for preparing poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic with excellent thermal stability and chemical resistance. mdpi.comscirp.org
In a typical Yamamoto polymerization, this compound can be self-coupled to form PPS. The reaction is often carried out at elevated temperatures in the presence of a nickel catalyst. mdpi.com
Nickel catalysts have also been instrumental in the synthesis of polymers derived from thiophenols. While direct polymerization of this compound via nickel catalysis is less commonly reported than Yamamoto coupling, nickel-catalyzed cross-coupling reactions are a key strategy for producing polythioethers. rsc.org For example, a novel thiolation polymerization using dithiosulfonate as a thiol surrogate has been developed with a nickel catalyst for the synthesis of polythioethers from dibromides. rsc.org This highlights the potential for nickel-catalyzed systems in creating sulfur-containing polymers. Research in this area also explores the copolymerization of various monomers, where functionalized thiols can be incorporated. uvic.ca
Understanding the mechanism of these cross-coupling reactions is crucial for optimizing catalytic efficiency and selectivity. For palladium-catalyzed reactions involving thiols, a key challenge is the potential for the sulfur atom to poison the catalyst. eurekalert.org Mechanistic studies often focus on the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the organoboron reagent (in Suzuki-Miyaura coupling) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov
Precursor for Diverse Organosulfur Compoundsrsc.org
The dual reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of organosulfur compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. acs.org
One of the primary reactions of the thiol group is its conversion into a thioether. This can be achieved through nucleophilic substitution with alkyl halides or through metal-catalyzed cross-coupling reactions. For example, this compound can be reacted with various electrophiles to introduce different functionalities.
Furthermore, the thiol group can be oxidized to form sulfones. 4-Bromophenyl methyl sulfone, for instance, is a valuable intermediate in its own right.
The bromine atom on the aromatic ring provides a handle for further functionalization, often after the thiol group has been transformed. This sequential reactivity is a powerful strategy for building molecular complexity.
Recent advancements have demonstrated the synthesis of complex, fused organosulfur skeletons like phenothiazines and thianthrenes starting from bromothiophenol derivatives. eurekalert.orgacs.org For example, a one-pot synthesis of phenothiazine (B1677639) derivatives can be achieved through a palladium-catalyzed process involving 2-bromothiophenol, a primary amine, and a functionalized 1-bromo-2-iodobenzene. Similarly, innovative methods for synthesizing o-bromobenzenethiol equivalents from aryne intermediates have paved the way for the creation of diverse organosulfur compounds, including phenothiazines and thianthrenes. eurekalert.orgacs.org
Advanced Applications in Organic Synthesis
4-Bromothiophenol serves as a versatile intermediate in various organic synthesis reactions, valued for the reactivity of both its thiol group and the carbon-bromine bond. Its utility extends to the construction of diverse molecular frameworks, including thioethers, sulfones, disulfides, and complex heterocyclic structures.
The nucleophilic nature of the thiol group in this compound makes it an excellent starting material for the synthesis of thioethers (sulfides). These reactions typically involve the deprotonation of the thiol to form a more potent thiolate nucleophile, which then reacts with an electrophile, such as an alkyl halide or an aryl halide.
A notable method for forming diaryl thioethers is the Ullmann condensation. tandfonline.comtandfonline.com This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol. For instance, this compound can be reacted with aryl iodides in the presence of a copper catalyst and a base to yield unsymmetrical diaryl thioethers. tandfonline.comtandfonline.com An optimized, environmentally friendlier version of this reaction has been developed using ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the solvent, which can lead to high yields in significantly reduced reaction times, particularly with microwave assistance. tandfonline.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |
| This compound | 2-Iodophenylacetic acid | Copper(I) Iodide | K₂CO₃ | [BMIM]Br | 2-((4-Bromophenyl)thio)phenylacetic acid | 85% (MW) | tandfonline.com |
| 4-Bromobenzenethiol | 1-Benzothiophen-3(2H)-one | TfOH | 2,6-Lutidine | DCE | 2-((4-Bromophenyl)thio)-1-benzothiophene | 43% | thieme-connect.com |
Table 1: Examples of Thioether Synthesis using this compound
Furthermore, the thioethers synthesized from this compound can be readily oxidized to the corresponding sulfones. mdpi.com This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The resulting sulfones, which feature the electron-withdrawing sulfonyl group, are valuable building blocks in medicinal chemistry and materials science. mdpi.comsigmaaldrich.com For example, chiral sulfones possessing an arylsulfonyl group on an unsaturated γ-lactone ring have been synthesized through the oxidation of the parent thioethers. mdpi.com
The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide bond. The product of this dimerization is 4,4'-dibromodiphenyl disulfide, also known as 1,2-bis(4-bromophenyl)disulfane. wikipedia.orgresearchgate.netgoogle.com This oxidative coupling is a common reaction for thiols and can be accomplished using a variety of oxidizing agents under different conditions. mdpi.com
Direct treatment of thiophenols with halogens like bromine typically results in oxidation to the disulfide rather than nuclear halogenation. google.com Milder and more selective methods have been developed for this transformation. For example, solid-state oxidation using moist sodium periodate (B1199274) (NaIO₄) at room temperature provides a fast and efficient route to the corresponding disulfide with high yields. mdpi.com Another effective reagent is barium dichromate (BaCr₂O₇) in refluxing acetonitrile (B52724), which cleanly converts p-bromo-thiophenol to 4,4'-dibromobenzene disulfide without overoxidation. tsijournals.com
| Thiol Substrate | Oxidizing Agent | Solvent/Conditions | Product | Yield | Ref |
| This compound | Sodium Periodate (moist) | Solid-state, RT | Bis(4-bromophenyl)disulfide | 90% | mdpi.com |
| p-Bromo-thiophenol | Barium Dichromate | Acetonitrile, reflux | 4,4'-Dibromobenzene disulfide | 90-98% | tsijournals.com |
| 4-Bromobenzenethiol | Iodine (cat.), Oxygen | - | 1,2-Bis(4-bromophenyl)disulfane | 98% | researchgate.net |
Table 2: Oxidation of this compound to its Disulfide
The formation of disulfides is not only a synthetic transformation but also a reaction of biological relevance, as disulfide bridges are crucial structural elements in proteins. mdpi.com The reverse reaction, the reduction of 4,4'-dibromodiphenyl disulfide using agents like zinc and hydrochloric acid or sodium bisulfite, is a common method for synthesizing this compound. google.comchemicalbook.comgoogle.com
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.comijsrtjournal.comchim.it this compound serves as a key building block for the synthesis of a wide array of sulfur-containing heterocyclic systems. chemicalbook.comresearchgate.net
One significant application is in the synthesis of pharmacologically active agents. For example, it is a crucial reagent in the preparation of indolyl-3-ethanone-α-thioethers, which have demonstrated potential as non-toxic antimalarial agents. chemicalbook.compharmaffiliates.comchemicalbook.com The thiol group participates in a nucleophilic substitution or addition reaction, incorporating the 4-bromophenylthio moiety into the final heterocyclic structure.
The compound is also used to construct more complex, fused heterocyclic systems. It can be used to prepare precursors for thiochroman-4-ones, which are versatile intermediates for a variety of other heterocycles like pyrazoles and thiazoles. researchgate.net Additionally, 4-bromobenzenethiol reacts with 1-benzothiophen-3(2H)-one derivatives to form substituted 1-benzothiophenes, which can be further cyclized into thieno[3,2-b]thiophenes, a core structure in high-performance organic semiconductors. thieme-connect.com
Another advanced application involves the nucleophilic aromatic substitution (SNAr) reaction on highly functionalized porphyrin rings. 4-Bromobenzenethiol can displace nitro groups on an octaethyltetranitroporphyrin core in the presence of a base. acs.org This method allows for the synthesis of highly substituted and sterically crowded porphyrin thioethers, which are complex heterocyclic systems with unique conformational and electronic properties. acs.org
| Precursor(s) | Reagent | Product Class | Example Product | Ref |
| Indole (B1671886) derivative | This compound | Indolyl-thioethers | Indolyl-3-ethanone-α-thioethers | chemicalbook.compharmaffiliates.com |
| 1-Benzothiophen-3(2H)-one | 4-Bromobenzenethiol | Thienyl thioethers | 2-((4-Bromophenyl)thio)-1-benzothiophene | thieme-connect.com |
| Octaethyltetranitroporphyrin | 4-Bromobenzenethiol | Porphyrin thioethers | meso-Tetrakis((4-bromophenyl)thio)octaethylporphyrin | acs.org |
| β-Arylthiopropanoic acid (derived from this compound) | Fuming Sulfuric Acid | Thiochroman-4-ones | 6-Bromothiochroman-4-one | researchgate.net |
Table 3: this compound in the Synthesis of Heterocycles
Frontiers in Materials Science and Nanoscience Applications
Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. piketech.com The use of thiol-based molecules on noble metal surfaces, especially gold, is a well-established method for creating these functional thin films. piketech.comacs.org 4-Bromothiophenol is particularly useful in this context for its ability to form robust SAMs that can modify the surface properties of materials for a variety of applications, including biosensors, corrosion protection, and molecular electronics. smolecule.com The thiol group (–SH) provides a strong, specific affinity for the gold surface, while the benzene (B151609) ring facilitates an ordered, upright orientation, and the exposed bromine atom acts as a versatile chemical handle. gu.se
The formation of this compound SAMs on gold is a straightforward and reproducible process. It typically involves the immersion of a cleaned gold substrate into a dilute ethanolic solution (e.g., 1 mmol/l) of this compound. researchgate.net The substrate is left in the solution for an extended period, such as 16 hours, in an inert atmosphere to allow for the spontaneous adsorption and self-organization of the molecules on the surface. researchgate.netrsc.org The strong interaction between the sulfur atom of the thiol group and the gold surface is the primary driving force for the assembly. gu.se
A suite of surface-sensitive analytical techniques is employed to confirm the formation and quality of the monolayer.
| Technique | Information Obtained | Key Findings |
|---|---|---|
| Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | Confirmation of covalent binding and real-time monitoring of monolayer formation. rsc.org | Shows characteristic aromatic ν(C=C) stretching vibrations (e.g., at 1562 cm⁻¹ and 1466 cm⁻¹), confirming the binding of this compound to the gold surface. rsc.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. piketech.comsciopen.com | Confirms the presence of bromine, sulfur, and carbon, consistent with the molecular structure of the SAM. acs.org |
| Scanning Tunneling Microscopy (STM) | Surface morphology, molecular packing, and orientation at the atomic scale. researchgate.net | Reveals the formation of ordered domains and the arrangement of molecules on the Au(111) surface. researchgate.net |
| Fourier Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the adsorbed molecules to infer structure and orientation. piketech.com | Provides spectroscopic features that characterize the organic thin film on the gold substrate. piketech.com |
A key advantage of using this compound for SAMs is the ability to precisely tailor the surface properties of the substrate. The monolayer effectively transforms the inorganic gold surface into a functional organic surface. The terminal bromine atom at the para-position is not merely a passive component; it serves as a reactive site for further chemical reactions. researchgate.netnih.gov
This functionality allows the SAM to act as a covalently attached primer layer or co-monomer. rsc.org For example, the bromine group can participate in carbon-carbon bond-forming reactions like the Yamamoto cross-coupling reaction. researchgate.netnih.gov This has been exploited to grow microporous polymer networks (MPNs) directly from the functionalized gold surface. rsc.orgresearchgate.net In this process, the this compound SAM acts as an initiator, ensuring that the resulting polymer film is covalently bound to the electrode, yielding homogeneous and robust coatings. rsc.org This strategy provides a powerful bottom-up approach to creating complex, layered materials with designed properties, where the this compound monolayer serves as the critical link between the substrate and the functional overlayer. nih.gov
The ability to create well-defined, functional surfaces using this compound SAMs opens the door to numerous applications in advanced nanodevices.
SAMs are a fundamental component in the development of highly sensitive biosensors. smolecule.com While research has specifically highlighted the use of 4-aminothiophenol (B129426) in DNA biosensors, the principle extends to SAMs formed from this compound. sigmaaldrich.com The this compound monolayer provides a stable, functionalized surface that can be used to immobilize biological recognition elements. The terminal bromine can be chemically modified to introduce other functional groups, enabling the covalent attachment of probes like DNA, antibodies, or enzymes. This controlled immobilization is crucial for creating reliable and reusable biosensing platforms.
A well-ordered and densely packed SAM can serve as an effective barrier against corrosion. smolecule.comsciopen.com The monolayer of this compound forms a pinhole-free, hydrophobic film that physically isolates the underlying gold or other metal substrate from the corrosive environment. This barrier function impedes the access of ions and other corrosive agents to the metal surface, significantly enhancing its resistance to degradation. The application of SAMs is a widely recognized strategy for corrosion protection in microelectronics and other fields where metal integrity at the nanoscale is paramount. sciopen.com
In the field of molecular electronics, controlling the electronic properties of interfaces is critical for device performance. researchgate.net SAMs derived from this compound and related aromatic thiols are used to engineer the interface between metal electrodes and organic semiconductors. sciopen.com The collective dipole moment of the molecules in the SAM can modify the work function of the metal surface. researchgate.net This tuning of the work function allows for the optimization of the charge injection barrier, which is a key parameter governing the efficiency of devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). smolecule.comsciopen.com The electronegative bromine atom contributes to the molecular dipole, making this compound a useful component for such electrostatic engineering. sciopen.com Furthermore, its ability to act as an anchor for growing more complex structures, like porous aromatic frameworks, is essential for fabricating three-dimensional nanoelectronic architectures. nih.gov
Applications in Advanced Nanodevices
Integration into Porous Organic Frameworks and Polymers
This compound has emerged as a critical component in the bottom-up fabrication of advanced porous materials, including porous aromatic frameworks (PAFs) and microporous polymer networks (MPNs). Its unique structure, featuring a thiol group for surface anchoring and a reactive bromine site, allows for precise control over the initiation and growth of polymer films on substrates.
This compound is instrumental in templating the growth of three-dimensional (3D) porous aromatic frameworks on surfaces. The process typically begins by exposing a gold-coated substrate to this compound, which readily forms a self-assembled monolayer (SAM) on the gold surface. acs.orgnih.gov This SAM creates a functionalized surface where the bromine atom is positioned at the para-position, away from the substrate. acs.orgnih.gov
This bromine-terminated surface acts as a template or initiation layer for subsequent polymerization reactions. acs.orgnih.gov In the synthesis of the well-known PAF-1 (also known as PPN-6), a monomer such as tetrakis(4-bromophenyl)methane (B171993) (TBPM) is introduced. acs.orgnih.gov A Yamamoto cross-coupling reaction is then initiated, causing the monomer in solution to covalently bond with the bromine sites on the this compound SAM. acs.orgnih.gov This templating strategy ensures that the framework is anchored to the substrate and provides a foundation for building up a continuous, three-dimensional porous film. acs.orgnih.gov The use of a this compound template is crucial for creating a strong connection between the substrate and the framework film. nih.gov
Beyond simply acting as a passive template, the this compound SAM actively participates in the polymerization process as a co-monomer. researchgate.netcore.ac.uk In the formation of microporous polymer networks (MPNs) on gold electrodes, the bromophenyl-functionalized SAM is incorporated into the growing polymer structure. researchgate.netcore.ac.uk During the Yamamoto polymerization, the bromine end-groups of the SAM molecules react and form C-C bonds with the primary monomer, such as tetrakis(4-bromophenyl)methane, effectively making the SAM the first layer of the polymer network. core.ac.uk
This covalent attachment of the MPN film to the gold electrode has been confirmed using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS). researchgate.netcore.ac.uk The spectroscopic data show characteristic shifts that indicate the consumption of the SAM's bromine groups and the formation of a polymer matrix, proving that the film growth is initiated at the bromine-terminated surface. core.ac.uk This approach results in homogeneous and robust coatings that are covalently bound to the electrode. researchgate.netresearchgate.net
The use of a this compound SAM is a key strategy for controlling the growth and morphology of polymer films, enabling the creation of smooth and continuous surfaces with precisely controlled thickness. acs.orgnih.gov A significant challenge in creating PAFs and other network polymers is the tendency for oligomers to form in the solution and then randomly deposit on the surface, leading to rough and non-uniform films. acs.orgnih.gov
To overcome this, a continuous flow reaction system is employed in conjunction with the this compound templated surface. acs.orgnih.gov By maintaining a very low steady-state concentration of the monomer (e.g., TBPM) under continuous flow, the reaction is kinetically favored to occur on the surface rather than in the bulk solution. acs.orgnih.gov This promotes a layer-by-layer growth mechanism, resulting in macroscopically smooth and uniform films. acs.orgnih.gov The thickness of the film can be precisely controlled by adjusting the reaction time. acs.org
The importance of the covalent bond provided by this compound is demonstrated in control experiments. When thiophenol (which lacks the reactive bromine atom) is used to form the SAM, the resulting polymer film delaminates and develops cracks because it is not covalently anchored to the surface. acs.orgnih.gov
| Feature | Finding | Research Focus | Source |
| Templating | Forms a self-assembled monolayer (SAM) on gold substrates to initiate PAF growth. | Synthesis of continuous 3D Porous Aromatic Framework (PAF-1) films. | acs.org, nih.gov |
| Co-monomer Role | The SAM acts as a co-monomer, covalently bonding with the primary monomer (TBPM). | Formation of Microporous Polymer Network (PPN-6) films on electrodes. | researchgate.net, core.ac.uk |
| Growth Control | Enables smooth, uniform film growth with nanometer-precise thickness control under continuous flow conditions. | Overcoming random deposition and achieving controlled morphology. | acs.org, nih.gov, gu.se |
| Film Adhesion | Covalent attachment via the bromine group is critical for film integrity and preventing cracks. | Comparison with non-brominated thiophenol SAMs. | acs.org, nih.gov |
Role in Organic Electronic Materials
This compound and its derivatives are being investigated for their utility in various organic electronic materials, from solar cells to advanced functional composites.
This compound is being explored for its potential as a hole-transporting material (HTM) in organic photovoltaics (OPVs). smolecule.com In photovoltaic devices, HTMs are a crucial component of the active layer, responsible for efficiently transporting the positive charge carriers (holes) generated upon light absorption to the electrode. smolecule.comnazariomartingroup.com The proper functioning of an HTM is vital for achieving high power conversion efficiencies and long-term stability in solar cells. smolecule.comnih.gov The development of novel, efficient, and stable HTMs is a key area of research in organic and perovskite solar cells. nazariomartingroup.comnih.govmdpi.com Research suggests that materials based on this compound could enhance the performance of OPVs by facilitating effective charge transport. smolecule.com
This compound serves as an additive in the creation of advanced functional materials. dakenchem.comdakenchem.com Its specific chemical properties can be leveraged to impart desired functionalities to composite materials. For example, in the field of photovoltaics, it has been used as both a reduction and capping agent in the solvothermal synthesis of Copper Indium Sulfide (CuInS₂) quantum dots. researchgate.net These quantum dots are then used as an electron-accepting material in polymer-based hybrid solar cells. researchgate.net In this context, this compound plays a critical role in the formation and stabilization of the nanoscale components that are essential to the device's function.
Catalytic Roles and Photocatalytic Enhancements
Participation in Metal-Catalyzed Organic Processes
4-Bromothiophenol is utilized in several metal-catalyzed organic reactions, most notably in cross-coupling reactions. pmarketresearch.com In these processes, it can act as a reactant or be used to create functionalized surfaces that serve as co-monomers. For instance, a gold surface can be functionalized with a this compound self-assembled monolayer, which then acts as a co-monomer in Yamamoto cross-coupling polymerization, allowing for the growth of porous polymer films. researchgate.net
The compound also participates in plasmon-driven catalysis. Studies using tip-enhanced Raman spectroscopy (TERS) have examined the dimerization of 4-BTP on bimetallic nanostructures, such as nickel-decorated gold nanoplates (Ni@AuNPs). researchgate.net Similarly, the C-C homocoupling reaction of 4-BTP to form 4,4′-biphenyldithiol has been monitored on silver-palladium (AgPd) hollow nanoplates under light irradiation, demonstrating the role of plasmon-induced hot electrons in driving the reaction. acs.org These processes highlight the utility of 4-BTP in synthesizing larger molecules through catalytic C-C bond formation. researchgate.net
Enhancement of Photocatalytic Performance in Composite Systems
This compound has been successfully used to modify semiconductor materials, creating composite systems with significantly enhanced photocatalytic capabilities under visible light.
Composite photocatalysts composed of bismuth oxide (Bi₂O₃) modified with this compound (referred to as 4-Br/Bi₂O₃) have been synthesized and show excellent photocatalytic activity under visible light. researchgate.net These fiber-shaped composites are typically prepared via a two-step hydrothermal route. researchgate.net
The enhanced performance of 4-Br/Bi₂O₃ composites is attributed to a synergistic effect between the two components. Bismuth oxide is a semiconductor that can generate electron-hole pairs when irradiated with light. mdpi.comnih.gov However, its efficiency can be limited. psu.ac.th The modification with this compound enhances the separation of these photo-generated charge carriers, which is crucial for efficient photocatalysis. nih.govroyalsocietypublishing.org When the 4-Br/Bi₂O₃ composite is illuminated, electrons in the valence band of Bi₂O₃ are excited to the conduction band, leaving holes behind. The 4-BTP molecules adsorbed on the surface can trap these holes, preventing their rapid recombination with electrons. This improved charge separation makes more electrons and holes available to react with water and oxygen, generating highly reactive species like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. nih.govroyalsocietypublishing.org These radicals are powerful oxidizing agents that can degrade organic pollutants. nih.gov
Two-dimensional (2D) materials like molybdenum disulfide (MoS₂) are recognized for their unique electronic and optical properties, making them promising for light-driven catalysis. acs.orgnih.gov Research has shown that MoS₂ can catalyze the dehalogenation and dimerization of this compound (4-BTP) under illumination. acs.orgfigshare.com In this process, 4-BTP is transformed into thiophenol (TP) and 4,4′-biphenyldithiol (4,4′-BPDT). acs.orgfigshare.com
The catalytic efficiency of MoS₂ can be significantly enhanced by creating a hybrid composite with gold nanoparticles (MoS₂@AuNPs). acs.org While both pure MoS₂ and the MoS₂@AuNPs hybrid produce thiophenol, the yield of the dimerization product, 4,4′-BPDT, is much greater on the gold-decorated material. acs.orgfigshare.com The proposed mechanism suggests that light absorption by MoS₂ generates excitons (electron-hole pairs). acs.org In the hybrid material, these excitons can trigger localized surface plasmon resonances in the gold nanoparticles. acs.orgresearchgate.net The decay of these plasmons generates "hot carriers" (highly energetic electrons and holes) that enhance the dimerization of 4-BTP. acs.org This indicates that the dimerization is catalyzed by MoS₂, with its catalytic potential being amplified by the exciton-plasmon coupling provided by the gold nanoparticles. acs.org
| Catalyst | Reactant | Primary Products | Observed Yield Comparison |
|---|---|---|---|
| MoS₂ | This compound (4-BTP) | Thiophenol (TP), 4,4′-Biphenyldithiol (4,4′-BPDT) | Baseline yield of both products. |
| MoS₂@AuNPs | This compound (4-BTP) | Thiophenol (TP), 4,4′-Biphenyldithiol (4,4′-BPDT) | Equal yield of TP compared to pure MoS₂, but a much greater yield of 4,4′-BPDT. |
Electrochemical and Surface Plasmon Resonance Synergistic Catalysis
A promising area of catalysis involves the synergistic effect of electrochemistry and surface plasmon resonance (SPR), which can drive interfacial reactions that are not possible with either method alone. sioc-journal.cn Surface-enhanced Raman spectroscopy (SERS) is a key technique for monitoring these processes in situ due to its high sensitivity. sioc-journal.cn
Studies using 4-chlorothiophenol (B41493) (4-CBT) as a model molecule have demonstrated that a synergistic combination of an electrochemical potential and laser-induced SPR can drive multi-step reactions on a gold nanoparticle monolayer film. sioc-journal.cn These findings are directly relevant as the research indicates that this compound undergoes similar dehalogenation and coupling reactions under these conditions. sioc-journal.cn
The reaction proceeds in a stepwise manner. Initially, neither an applied potential nor laser irradiation alone is sufficient to cause a reaction. sioc-journal.cn However, under photoelectric synergistic catalysis, applying a negative potential causes the dehalogenation of the thiophenol derivative (e.g., 4-BTP) to produce thiophenol (TP). sioc-journal.cn As the potential is shifted to be even more negative, a subsequent coupling reaction occurs, generating biphenyl-4,4′-dithiol (4,4′-BPDT). sioc-journal.cn This demonstrates a novel approach for achieving multi-step organic synthesis at an interface. sioc-journal.cn The cleavage of the carbon-halogen bond is understood to be a hot-electron-driven process. aip.orgacs.org
The kinetics of these synergistic catalytic reactions are highly dependent on external fields, including the applied potential, laser power, and the pH of the solution. sioc-journal.cn
Potential: The reaction pathway is controlled by the applied electrochemical potential. A moderately negative potential initiates the dehalogenation reaction, while a more negative potential promotes the subsequent coupling reaction. sioc-journal.cn
Laser Power: Increasing the laser power, which enhances the SPR effect, significantly accelerates the rate of both the dehalogenation and coupling reactions. sioc-journal.cn The reaction rates have also been found to be dependent on the laser wavelength (photon energy), which influences the generation of hot carriers. aip.orgacs.org
| External Field | Effect on Reaction | Observation |
|---|---|---|
| Potential | Controls reaction pathway | A moderately negative potential induces dehalogenation; a more negative potential induces a subsequent coupling reaction. |
| Laser Power/Wavelength | Accelerates reaction rate | Increased laser power significantly speeds up the reaction. The rate is also dependent on the wavelength of the light. sioc-journal.cnaip.org |
| pH | Modulates reaction rate | The reaction rate is observed to be fastest in neutral solutions. |
Investigations in Biological and Biomedical Contexts
Intermediate in Pharmaceutical Compound Synthesis
4-Bromothiophenol is a versatile chemical intermediate utilized in the manufacturing of diverse pharmaceutical compounds. nordmann.global Its functional groups permit a range of chemical transformations, enabling its use as a foundational structure for synthesizing more complex molecules with potential therapeutic value. nordmann.globalsmolecule.com
A significant application of this compound is as a reagent in the synthesis of a class of compounds known as indolyl-3-ethanone-α-thioethers. chemicalbook.compharmaffiliates.com Research has identified these compounds as a promising new class of antimalarials. A focused library of these thioethers was synthesized to explore their structure-activity relationship (SAR), revealing that the position and nature of substituents on both the thiophenol and indole (B1671886) rings are critical for their biological effect. This investigation led to the discovery of hit compounds that demonstrated potent antimalarial activity in the nanomolar range during in vitro tests, with the significant advantage of having no observable toxicity against a human HeLa cell line. chemicalbook.com
| Compound Category | Key Structural Feature | Biological Activity |
| Indolyl-3-ethanone-α-thioethers | Synthesized using this compound | Potent antimalarial activity |
| Hit Compounds | Optimized substituents on thiophenol and indole rings | Nano molar in vitro antimalarial activity with no toxicity to HeLa cells |
The structural scaffold of this compound is incorporated into various heterocyclic compounds that have been investigated for their antimicrobial properties. For instance, it is used in the synthesis of 1,4-benzothiazines and their derivatives. nih.govresearchgate.net This class of sulfur and nitrogen-containing heterocycles has been explored for a wide array of pharmacological activities, including potential antibacterial and antiviral effects. researchgate.net The synthesis can involve reacting a thiophenol derivative, such as 2-bromothiophenol, with other reagents to form the core benzothiazine ring structure. nih.govacs.org Similarly, derivatives of 4-thioquinazoline, which can be synthesized from related precursors, have shown antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting greater efficacy than the commercial agent Ribavirin. nih.gov
Derivatives of this compound are under investigation for their potential applications in oncology and drug delivery. smolecule.com A notable example is its use as an intermediate in the synthesis of kinase inhibitors, which are a pivotal class of drugs in cancer treatment. pmarketresearch.com Kinase inhibitors function by blocking enzymes that are crucial for cell proliferation and tumor growth, and many have been approved for clinical use in oncology. nih.govfrontiersin.org
In the realm of drug delivery, this compound's ability to form self-assembled monolayers (SAMs) on gold surfaces is being explored for biomedical applications. smolecule.com Furthermore, its reactivity makes it a useful tool in probe-guided strategies for identifying and isolating novel, biologically active natural products that may have therapeutic potential. researchgate.net
Biochemical Interactions and Cellular Pathways
The thiol group of this compound is highly reactive, making it a valuable model for studying the biochemical interactions of more complex biological molecules.
Studies have utilized this compound as a model compound to understand how certain toxic substances interact with essential cellular thiols, such as the tripeptide glutathione (B108866) (GSH). researchgate.netnih.govacs.org Glutathione plays a critical role in cellular detoxification and maintaining redox balance. The mycotoxin patulin (B190374), for example, is believed to exert its toxic effects by reacting with cellular thiols. acs.orgresearchgate.net To elucidate these reaction pathways, researchers have studied the reaction of patulin with this compound as a simpler, analytically advantageous substitute for endogenous thiols like glutathione or cysteine. researchgate.netacs.orgacs.org These studies provide insight into the electrophilic nature of toxins and how they might deplete cellular glutathione levels, leading to oxidative stress. researchgate.net
The reaction between electrophilic compounds and this compound leads to the formation of stable covalent adducts. acs.org This process is believed to be central to the cytotoxic and chromosome-damaging effects of certain toxins. acs.orgresearchgate.net In studies with the mycotoxin patulin, its reaction with this compound was shown to produce a complex mixture of at least 16 different adducts. acs.orgnih.gov The chemical structures of these adducts were isolated and elucidated, providing a detailed scheme of the reaction pathways. acs.org This formation of covalent adducts with essential thiol-containing molecules within a cell can disrupt their normal function, leading to cytotoxicity. smolecule.com The use of this compound as a probe has been instrumental in identifying these adducts and understanding the mechanisms of toxicity. acs.orgnih.gov
| Toxin Studied | Model Thiol | Key Findings | Implication |
| Patulin (PAT) | This compound (BTP) | Formation of at least 16 different PAT-BTP covalent adducts. acs.orgnih.gov | Elucidates reaction pathways and the mechanism of cytotoxicity. acs.org |
| Patulin (PAT) | Glutathione (GSH), N-acetylcysteine (NAC) | Adduct structures with GSH and NAC are similar to those formed with BTP. researchgate.netnih.govacs.org | Confirms BTP as a valid model for studying interactions with biological thiols. researchgate.net |
Applications in Agrochemical Research (e.g., Pesticides, Herbicides)
This compound and its derivatives have been investigated for their potential applications in agrochemical research, serving as intermediate compounds in the synthesis of molecules with herbicidal and fungicidal properties. Research has explored the incorporation of the 4-bromophenylthio- moiety into various chemical scaffolds to develop new active ingredients for crop protection.
Herbicidal Activity
Derivatives of this compound have been synthesized and evaluated for their effectiveness as herbicides. These compounds often target specific biological processes in plants, such as photosynthesis or seed germination.
One area of investigation involves N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide. Studies have shown that this compound exhibits herbicidal activity by inhibiting the photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The inhibition of this crucial process in plants leads to their eventual death.
Another class of compounds derived from a related bromo-phenyl structure, (E)-4-oxo-4-phenyl-2-butenoates, has been studied for its impact on weed germination. Specifically, 2-oxo-2-phenylethyl(2E)-4-(4-bromophenyl)-4-oxobut-2-enoate has demonstrated inhibitory effects on the seed germination of Phalaris minor, a significant weed in wheat cultivation. ijiras.com
Furthermore, research into cyclopropane (B1198618) derivatives has yielded compounds with potential herbicidal applications. 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide was synthesized and tested for its biological activity, showing inhibitory effects that suggest potential as a herbicidal agent. asianpubs.org
Table 1: Herbicidal Activity of 4-Bromophenyl Derivatives
| Compound Name | Target Organism/Process | Research Finding |
| N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) in spinach | Showed inhibitory activity against PET. nih.gov |
| 2-oxo-2-phenylethyl(2E)-4-(4-bromophenyl)-4-oxobut-2-enoate | Seed germination of Phalaris minor | Exhibited good activity in inhibiting seed germination. ijiras.com |
| 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Escherichia coli (as a preliminary biological test) | Demonstrated strong and slow binding inhibitory activity. asianpubs.org |
Fungicidal Activity
In the realm of fungicide development, this compound serves as a precursor for creating more complex molecules designed to combat fungal pathogens in plants.
An important application is in the synthesis of fungicides like Tricyclazole, which is used to control rice blast disease. The molecular structure of such fungicides can be derived from precursors including this compound.
Research into novel 1,2,4-triazole (B32235) derivatives has also shown promise. A compound incorporating a 4-bromophenoxy group, specifically (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, has exhibited broad-spectrum fungicidal activity. nih.gov This derivative was found to be effective against several plant pathogens, including Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov The efficacy of this compound is highlighted by its low EC50 values against these fungi. nih.gov
Table 2: Fungicidal Activity of a 4-Bromophenoxy Derivative
| Compound Name | Target Fungi | EC50 Values (mg/L) |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime nih.gov | Sclerotinia sclerotiorumPhytophthora infestansRhizoctonia solaniBotrytis cinerea | 1.590.460.2711.39 |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely applied approach for calculating molecular properties and understanding intermolecular interactions. nsf.govmdpi.com DFT studies on 4-Bromothiophenol (BTP) and related compounds have been instrumental in elucidating its structural parameters, electronic characteristics, and behavior in various environments.
DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, have been used to study the molecular structures and properties of the 19 distinct bromophenols. nih.gov These studies reveal how properties are influenced by factors like intramolecular hydrogen bonding and the inductive effects of the bromine substituent. nih.gov For thiophenol derivatives, DFT is used to determine critical molecular-level descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities, which help in identifying reactive sites. mdpi.com
Research has employed DFT to model the interactions of this compound, for instance, with water molecules in a microhydrated environment. rsc.orgresearchgate.net Computational modeling of the BTP(H₂O) system shows that the dynamics of anion dissociation are controlled by the specific site of hydration. rsc.orgresearchgate.net Furthermore, DFT calculations have been used to investigate the adsorption and reaction of this compound on metallic surfaces, such as gold nanoparticles (AuNPs). researchgate.net These calculations help in understanding the chemical enhancement mechanisms in surface-enhanced Raman scattering (SERS) studies by modeling the structure of deprotonated this compound on the surface. researchgate.netresearchgate.net DFT has also been used to calculate the adiabatic electron affinity and dissociation energy for the compound. aip.org
Table 1: Selected Molecular Properties of this compound and Related Compounds from Computational Studies
| Property | Method/Study | Finding | Citation |
| Electron Attachment | Ab initio calculations | Upon electron attachment, this compound significantly fragments, producing Br⁻ and (BTP–H)⁻ anions. | rsc.orgresearchgate.net |
| Dissociation Dynamics | Computational modeling | In a microhydrated BTP(H₂O) system, the anion dissociation pathway is governed by the hydration site. | rsc.org |
| Bond Cleavage | Dissociative electron attachment (DEA) | The C-Br bond is highly reactive towards low-energy electrons and can be cleaved by electrons with near-zero kinetic energy. | researchgate.net |
| Reaction on Surfaces | DFT Calculations | Used to understand the decomposition of this compound on gold nanoparticle monolayers in SERS studies. | researchgate.net |
| Anion Structure | DFT Calculations | Theoretical calculations suggest the formation of a complex between the [M-Br]· radical and the Br⁻ anion. | aip.org |
Molecular Modeling of Reactivity and Reaction Mechanisms
Molecular modeling, particularly using DFT, is crucial for understanding the reactivity of this compound and the mechanisms of reactions in which it participates. A significant area of study has been its behavior upon electron attachment. Unlike 4-nitro-thiophenol, which primarily undergoes associative electron attachment, this compound shows significant fragmentation, yielding bromide ions and (BTP-H)⁻ anions. rsc.org This dissociative electron attachment (DEA) process, where the C-Br bond is readily cleaved by low-energy electrons, is a key feature of its reactivity. researchgate.net
Computational studies have been employed to elucidate complex reaction mechanisms involving this compound. For example, in the copper-mediated direct thiolation of heterocycles, DFT studies were used to investigate the reaction mechanism. wpmucdn.com The computational results suggested that a stepwise mechanism involving a hydrogen atom abstraction pathway was more energetically favorable than other potential pathways like oxidative addition/reductive elimination or single electron transfer. wpmucdn.com
In other studies, this compound has served as a model compound to understand electrophilic reactivity and reaction pathways. Its reaction with the mycotoxin patulin (B190374) was studied to elucidate the structures of various covalent adducts, leading to a detailed reaction scheme. nih.gov Similarly, computational analysis of the alkynylation of thiols with hypervalent iodine reagents has provided mechanistic insights. nih.gov These studies showed that a concerted transition state between the deprotonated thiol and the iodine reagent had an exceptionally low activation energy, a finding that reshapes the understanding of these transformations. nih.gov
Application of Machine Learning in Optimizing Reaction Conditions and Predicting Outcomes
The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools to accelerate the optimization of reactions and predict their outcomes. researchgate.netnih.gov While specific ML models developed exclusively for this compound are not widely documented in the searched literature, the general methodologies are directly applicable to reactions involving this compound.
ML algorithms can be trained on large datasets of chemical reactions to identify complex patterns and relationships between reactants, reagents, conditions, and the resulting products or yields. beilstein-journals.org These models can predict the outcomes of reactions, including identifying the major product from a list of possibilities, with high accuracy. mit.edunih.gov For instance, neural network-based models have achieved over 70% accuracy in predicting the major product in a 5-fold cross-validation study using thousands of patented reactions. mit.edunih.gov Some approaches cast reaction prediction as a translation problem, translating reactant molecules into product molecules, achieving accuracies of over 80%. youtube.com
For reaction optimization, ML techniques, particularly Bayesian optimization, can efficiently navigate vast parameter spaces (e.g., temperature, concentration, catalyst, solvent) to find the optimal conditions with a minimal number of experiments. researchgate.netbeilstein-journals.org This is a significant improvement over traditional one-factor-at-a-time or high-throughput screening methods. researchgate.net ML models can be used to predict reaction yields or other performance metrics, guiding experimental design toward optimal results. beilstein-journals.org This approach could be applied to optimize the conditions for the synthesis of this compound derivatives or for reactions where it is a key starting material, such as the C-S coupling and alkynylation reactions mentioned previously. wpmucdn.comnih.gov By integrating ML with automated experimental platforms, the discovery and optimization of novel synthetic routes can be significantly accelerated. beilstein-journals.org
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation of Adducts and Products
Spectroscopic methods are paramount for determining the molecular structure of compounds derived from 4-bromothiophenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide detailed information on the connectivity of atoms, the presence of specific functional groups, and the electronic environment of the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound adducts and reaction products. Both ¹H and ¹³C NMR are routinely employed to provide a detailed picture of the molecular framework.
In studies of the reaction between the mycotoxin patulin (B190374) (PAT) and this compound (BTP), NMR was critical in identifying the chemical structures of numerous resulting adducts. acs.orgsigmaaldrich.comacs.org These analyses were complex, with researchers isolating and characterizing as many as 16 different reaction products using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, were used to establish connectivity between protons and carbons, which was essential for piecing together the exact structure of the adducts. researchgate.net For instance, in the reaction of an electrophilic natural product with this compound, the structure of the resulting thiol adduct was precisely determined by NMR, confirming the site of thiol addition. researchgate.net Furthermore, NMR can be used to study the binding site and stoichiometry of reactions, as demonstrated in the analysis of an adduct between an electrophilic sesquiterpene and BTP. nih.gov On-line NMR monitoring allows for the real-time tracking of reactant consumption and product formation, providing insights into reaction kinetics and mechanisms. magritek.com
| NMR Application | Information Obtained | Example Study |
| Structural Elucidation | Precise molecular structure, including atom connectivity and stereochemistry. | Identification of 16 adducts from the reaction of Patulin with this compound. acs.orgsigmaaldrich.comacs.org |
| Reaction Site Determination | Identification of the specific atom where this compound has bonded. | Confirmed site of thiol addition at C-3' of a PCB derivative. researchgate.net |
| Binding Site Analysis | Determination of the interaction site between this compound and another molecule. | Study of the binding site of an electrophilic sesquiterpene with BTP using 2D NMR. nih.gov |
| Reaction Monitoring | Real-time measurement of reaction progress, kinetics, and intermediate formation. | General capability for on-line monitoring of chemical reactions. magritek.com |
Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques to NMR that provide valuable information about the functional groups and electronic systems of this compound and its derivatives.
IR spectroscopy is particularly useful for identifying the presence or absence of specific chemical bonds. In the extensive analysis of patulin-BTP adducts, IR spectroscopy was used alongside NMR to confirm the proposed structures. acs.orgsigmaaldrich.comacs.org For example, IR data helped indicate the presence of tautomeric forms (hemiacetal and aldehyde) in the initial reaction product. acs.org The technique is also used for basic quality control, with specifications for this compound raw material often requiring its IR spectrum to conform to a reference standard. thermofisher.comavantorsciences.com Real-time FTIR spectroscopy can be a powerful method for directly monitoring polymerization rates by tracking the decrease in absorbance of reacting functional groups. imaging.org
UV spectroscopy provides information about the conjugated and aromatic systems within a molecule. It was used to confirm the structures of patulin adducts with nucleophiles like this compound. researchgate.netnih.gov The technique is also integral to certain analytical methods, such as serving as the detection method in HPLC analysis.
| Spectroscopic Technique | Primary Use in this compound Analysis | Key Findings/Applications |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of molecular structure. | Confirmed the presence of tautomeric forms in patulin-BTP adducts; used for quality control of the starting material. acs.orgthermofisher.com |
| Ultraviolet (UV) Spectroscopy | Analysis of conjugated π-electron systems and confirmation of adduct structures. | Used to confirm the assigned structures of various reaction products and adducts. researchgate.netnih.gov |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating the components of complex mixtures and for determining the purity of isolated substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in the analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of compounds involving this compound. Its applications range from assessing the purity of the commercial reagent to separating complex mixtures of reaction products for subsequent identification.
In research focused on the reactivity of this compound, analytical HPLC coupled with a Diode-Array Detector (DAD) is frequently used to monitor the formation of adducts over time. researchgate.netnih.gov This setup allows for the simultaneous quantification and UV-Vis spectral analysis of each separated component. For structural elucidation, preparative HPLC is the method of choice for isolating individual reaction products from a complex mixture. This was demonstrated in the study of patulin's reaction with this compound, where 16 different adducts were successfully isolated for subsequent NMR and IR analysis. acs.orgsigmaaldrich.comacs.org
HPLC is also the standard method for assessing the purity of this compound itself. Commercial suppliers often specify a purity of greater than 99% as determined by HPLC or Gas Chromatography (GC). exportersindia.comruifuchemical.com
| HPLC Application | Description | Reported Use Case |
| Purity Assessment | Quantifies the percentage of this compound in a sample, ensuring quality for subsequent reactions. | Commercial products are certified with >99% purity by HPLC or GC. exportersindia.comruifuchemical.com |
| Product Identification | Separates components of a reaction mixture for identification, often using a DAD or mass spectrometry detector. | Analytical HPLC/DAD was used to study the formation of adducts between patulin and N-acetylcysteine, with data compared to known this compound adducts. researchgate.netnih.gov |
| Preparative Isolation | Isolates and purifies specific reaction products in sufficient quantities for further analysis (e.g., NMR). | Sixteen different adducts from the reaction of patulin and this compound were isolated by preparative HPLC. acs.orgacs.org |
| Reaction Monitoring | Tracks the progress of a reaction by measuring the disappearance of reactants and the appearance of products over time. | UPLC, a high-resolution form of HPLC, was used to compare the reactivity of this compound with other probes. nih.gov |
Surface-Sensitive and Nanoscale Characterization Methods
Investigating the behavior of this compound at interfaces and on surfaces requires specialized analytical techniques that are sensitive enough to detect molecular monolayers.
Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto metal surfaces, typically gold or silver nanostructures. springernature.comunisyscat.de The technique leverages the plasmon resonance of the metal nanoparticles to enhance the infrared absorption signals of molecules in close proximity, making it possible to detect and characterize even a single monolayer. springernature.comnih.gov The enhancement effect is short-ranged, decaying within approximately 10 nm of the surface, which provides exceptional surface selectivity. nih.govrsc.org
SEIRAS has been effectively used to monitor the formation of a self-assembled monolayer (SAM) of this compound on a gold surface in situ. rsc.org In these experiments, the covalent binding of the thiol to the gold is observed directly by the appearance of characteristic vibrational bands. The time-dependent formation of the monolayer can be tracked by monitoring the intensity of specific peaks, such as the aromatic C=C stretching vibrations. rsc.org
Furthermore, SEIRAS can monitor subsequent reactions occurring on the functionalized surface. For example, after the formation of a this compound monolayer, its participation as a co-monomer in a polymerization reaction was confirmed by analyzing the SEIRAS difference spectrum, which showed negative bands for the consumed monolayer and positive bands for the emerging polymer. rsc.org
| SEIRAS Measurement | Observation | Significance |
| Monolayer Formation | Appearance of characteristic aromatic ν(C=C) stretching vibrations at 1562 cm⁻¹ and 1466 cm⁻¹. rsc.org | Confirms the covalent binding of the this compound monolayer to the gold surface. rsc.org |
| Time-Evolution Study | The intensity of the 1466 cm⁻¹ band was monitored over 16 hours to track monolayer formation. rsc.org | Allows for the study of the kinetics and equilibrium of the self-assembly process. |
| Reaction Monitoring | A difference spectrum (after reaction minus before) shows negative bands for the consumed SAM and positive bands for the new polymer. rsc.org | Provides direct evidence that the surface-bound this compound is incorporated into the growing polymer film. |
Tip-Enhanced Raman (TER) Spectroscopy for Nanoscale Chemical Mapping
Tip-Enhanced Raman Spectroscopy (TERS) is a powerful analytical technique that provides single-molecule sensitivity and sub-nanometer spatial resolution, making it ideal for the nanoscale chemical mapping of surfaces. acs.orgresearchgate.net This method has been effectively employed to investigate the chemical transformations of this compound (4-BTP) on various nanomaterials. acs.orgresearchgate.net TERS combines the benefits of scanning probe microscopy with the chemical specificity of Raman spectroscopy, allowing for the label-free characterization of molecules and the monitoring of catalytic reactions at the nanoscale. researchgate.netspectroscopyonline.com The technique utilizes a metallized scanning probe tip which, when illuminated by a laser, generates localized surface plasmon resonances (LSPRs) at its apex. researchgate.netspectroscopyonline.com The decay of these LSPRs creates an enhanced electromagnetic field and highly energetic "hot carriers," which can both probe and trigger chemical reactions on a sample surface. researchgate.net
In studies involving 4-BTP, TERS has been used to map its dimerization and dehalogenation on the surfaces of two-dimensional (2D) molybdenum disulfide (MoS₂) and its gold nanoparticle hybrids (MoS₂@AuNPs). acs.org Researchers found that TERS could successfully identify the reactant, 4-BTP, and its reaction products, thiophenol (TP) and 4,4′-biphenyldithiol (4,4′-BPDT), on these surfaces. acs.org By mapping the distribution of these molecules, it was demonstrated that MoS₂ catalyzes the dehalogenation and dimerization of 4-BTP. acs.org The nanoscale chemical maps generated through TERS revealed that while both MoS₂ and MoS₂@AuNPs produced the same products, the plasmonic hybrids (MoS₂@AuNPs) showed a significantly greater yield of 4,4′-BPDT. acs.org
Furthermore, TERS has been instrumental in examining plasmon-driven reactions of 4-BTP on bimetallic nanostructures, such as nickel-decorated gold nanoplates (Ni@AuNPs). researchgate.net TERS analysis revealed that the catalytic properties and selectivity of these nanostructures are governed by the nature of the catalytic metal and the strength of the rectified electric field on their surfaces. researchgate.net High-resolution TERS spectral images have also been recorded for 4-BTP functionalized on silver nanocubes, although challenges related to artifacts from imperfect probes have been noted. figshare.comkurouskilab.com The technique's capability for nanoscale chemical reaction imaging allows for a detailed understanding of catalytic activity on nanostructured surfaces. rsc.org
Table 1: TERS Analysis of this compound Reactions on Various Substrates
| Substrate | Reactant | Observed Products | Key Findings | Source(s) |
|---|---|---|---|---|
| Molybdenum Disulfide (MoS₂) | This compound (4-BTP) | Thiophenol (TP), 4,4′-biphenyldithiol (4,4′-BPDT) | MoS₂ acts as a catalyst for dehalogenation and dimerization. | acs.org |
| MoS₂@Gold Nanoparticles (MoS₂@AuNPs) | This compound (4-BTP) | Thiophenol (TP), 4,4′-biphenyldithiol (4,4′-BPDT) | Enhanced yield of 4,4′-BPDT compared to MoS₂ alone, attributed to exciton-plasmon coupling. | acs.org |
| Nickel-Decorated Gold Nanoplates (Ni@AuNPs) | This compound (4-BTP) | Thiophenol (TP), 4,4′-biphenyldithiol (4,4′-BPDT) | Plasmon-driven dimerization was observed, highlighting the role of bimetallic structures in catalysis. | researchgate.net |
| Silver Nanocubes | This compound (4-BTP) | N/A (focus on imaging) | High-resolution spectral images were obtained, revealing molecular orientation. | researchgate.netfigshare.com |
Atomic Force Microscopy-Infrared (AFM-IR) for Surface Catalysis
Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a complementary technique to TERS that combines the nanoscale spatial resolution of an AFM tip with the chemical specificity of infrared spectroscopy. acs.org This method identifies chemical characteristics by recording the thermal expansion of a sample caused by a pulsed, tunable IR laser, which is then converted into an IR spectrum. acs.org AFM-IR has proven valuable for confirming chemical transformations observed with TERS and for probing the surface catalysis of this compound (4-BTP). acs.org
In a bimodal imaging approach studying the catalytic properties of MoS₂ and MoS₂@AuNPs, AFM-IR was used alongside TERS. acs.orgacs.org The study confirmed the chemical transformations of 4-BTP on these surfaces. acs.org AFM-IR could detect 4-BTP on the catalyst surfaces and identify vibrational bands corresponding to the material. acs.org For instance, peaks attributed to the C=C stretching vibration in the benzene (B151609) ring of 4-BTP were observed at 1466 and 1543 cm⁻¹. acs.org The technique also allowed for the creation of absorption maps at specific wavenumbers, providing spatial information about the chemical composition of the surface. acs.org
The results from AFM-IR supported the findings from TERS, showing that both MoS₂ and its gold nanoparticle hybrid could catalyze the transformation of 4-BTP. acs.orgfigshare.com Specifically, the study demonstrated that these materials could facilitate dehalogenation and dimerization reactions, which were previously associated with plasmonic metals like gold and silver. acs.orgfigshare.com The intensity of the AFM-IR spectra was observed to be stronger in thicker regions of the MoS₂@AuNPs, correlating the material's physical structure with its catalytic reactivity. acs.org This combined analytical approach provides a more comprehensive understanding of the structure and catalytic function of complex materials. researchgate.net
Table 2: Key AFM-IR Vibrational Bands for 4-BTP on MoS₂
| Wavenumber (cm⁻¹) | Assignment | Significance | Source(s) |
|---|---|---|---|
| 1466 | C=C stretching (benzene ring) | Detection of 4-BTP on the surface. | acs.org |
| 1543 | C=C stretching (benzene ring) | Detection of 4-BTP on the surface. | acs.org |
| 1407 | MoS₂ / S=O stretching | Probing the chemical structure of the catalyst. | acs.org |
| 1310–1390 | Phenol (B47542) O–H bending | Possible indication of reaction byproducts. | acs.org |
| 1438 | Aromatic C–H bending | Characterization of aromatic compounds on the surface. | acs.org |
Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Reaction Monitoring
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to monitor interfacial chemical reactions in real-time, including those involving this compound (4-BTP). acs.orgresearchgate.netnih.gov SERS leverages the enhancement of Raman scattering from molecules adsorbed on or near nanostructured metal surfaces, providing detailed molecular-specific information about reactants, intermediates, and products during a catalytic process. nih.gov
SERS has been employed to monitor the hot electron-induced dehalogenation of 4-BTP on silver nanocube (AgNC) substrates. acs.org In these experiments, the reaction progress was followed by observing the evolution of SERS spectra over time. acs.org The characteristic peak for 4-BTP at 1560 cm⁻¹ was seen to decrease, while peaks for the products thiophenol (TP) at 1570 cm⁻¹ and 4,4′-biphenyldithiol (BPDT) at 1585 cm⁻¹ appeared and grew in intensity. acs.org This allowed for the assessment of reaction yield based on excitation wavelength, power, and the degree of plasmonic coupling. acs.org
The kinetics of 4-BTP decomposition on gold nanoparticle (AuNP) monolayers have also been monitored with SERS. researchgate.net The intensity of the 4-BTP peak at 1076 cm⁻¹ was plotted against illumination time to study the reaction kinetics. researchgate.net Such studies have revealed that on plasmonic substrates, 4-BTP molecules located in "hotspots" (like interparticle gaps) undergo rapid reactions, while the majority of molecules at less reactive sites remain unchanged. researchgate.net In some cases, real-time SERS monitoring has suggested that the C-C coupling mechanism involves the residue of 4-BTP itself, rather than the thiophenol product. researchgate.netseu.edu.cn
Furthermore, SERS has been utilized in conjunction with electrochemistry to study the synergistic catalytic effects on 4-BTP. sioc-journal.cn Studies on similar molecules like 4-chlorothiophenol (B41493) showed that dechlorination and subsequent coupling reactions could be precisely controlled and monitored by adjusting the electrode potential and laser irradiation. sioc-journal.cn The high sensitivity of SERS makes it possible to discern the individual steps of complex reactions, such as the cleavage and formation of chemical bonds, clarifying the underlying mechanisms. researchgate.netseu.edu.cn
Table 3: Characteristic SERS Peaks for Monitoring 4-BTP Reactions
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode | Role in Monitoring | Source(s) |
|---|---|---|---|---|
| This compound (4-BTP) | 1560 | C-C vibrational mode (benzene ring) | Reactant peak, decreases over time. | acs.orgnih.gov |
| This compound (4-BTP) | 1076 / 1065 | C-Br vibrational mode | Reactant peak, decreases over time. | researchgate.netnih.gov |
| Thiophenol (TP) | 1570 | C-C vibrational mode (benzene ring) | Product of dehalogenation. | acs.org |
| 4,4′-biphenyldithiol (BPDT) | 1585 | C-C vibrational mode (biphenyl) | Product of dimerization/coupling. | acs.org |
| 4-mercaptophenyl boronic acid (MBP) | 1600 | C-C vibrational mode | Product of Suzuki-Miyaura coupling reaction. | nih.gov |
Comparative Studies and Isomeric Effects
Differentiation in Reactivity and Applications Among Bromothiophenol Isomers
The position of the bromine atom on the thiophenol ring significantly influences the reactivity and, consequently, the applications of bromothiophenol isomers (2-bromothiophenol, 3-bromothiophenol, and 4-bromothiophenol). These differences arise from a combination of steric and electronic effects.
Reactivity:
The reactivity of the isomers varies depending on the type of reaction. For instance, in electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituents. The thiol group (-SH) is an ortho-, para-directing activator, while the bromine atom is a deactivating but also ortho-, para-directing group. chadsprep.comlibretexts.org The interplay of these directing effects, along with steric hindrance, leads to different product distributions for each isomer.
In nucleophilic aromatic substitution, the position of the bromine atom is critical. For a nucleophile to replace the bromine, the ring must be activated by electron-withdrawing groups. The relative positions of the thiol and bromo substituents affect the stability of the intermediate Meisenheimer complex, thus influencing the reaction rate.
A study on the photodissociation dynamics of 2- and 3-substituted thiophenols revealed that the position of the substituent influences the electronic branching in the radical products. aip.org Another study investigating the reaction of thiophenols with N-chlorosuccinimide (NCS) found no clear correlation between electronic effects and reactivity for a series of para- and meta-substituted thiophenols, suggesting a complex reaction mechanism. acs.org
Applications:
The distinct reactivity of each isomer leads to its use in different synthetic pathways and applications.
This compound: It is a versatile reagent used in the synthesis of various compounds. pharmaffiliates.com It participates in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, allowing for the creation of diverse molecules with potential applications in drug discovery and materials science. chemicalbook.com It is also used to form self-assembled monolayers (SAMs) on gold surfaces, which have applications in biosensors and molecular electronics. smolecule.com Furthermore, derivatives of this compound are being investigated for their potential in cancer treatment and drug delivery. smolecule.com
2-Bromothiophenol: This isomer is a key intermediate in the synthesis of phenothiazines, which are of interest in medicinal chemistry. acs.orgacs.org It is also used in the development of novel materials, such as polymers and coatings. lookchem.com
3-Bromothiophenol: It serves as a building block in the synthesis of various organic compounds, particularly thiophene (B33073) derivatives. lookchem.com Its unique structure allows for further functionalization, making it a valuable intermediate in organic chemistry and for the development of functional materials with specific electronic or optical properties. lookchem.com
A study on the nephrotoxicity of bromothiophenol isomers in rats found that at the tested doses, 2-, 3-, and this compound did not cause an increase in blood urea (B33335) nitrogen or any apparent alterations in kidney slices, suggesting that the quinone function is necessary for the expression of toxicity seen in other related compounds. nih.gov
Table 1: Comparison of Bromothiophenol Isomers
| Feature | 2-Bromothiophenol | 3-Bromothiophenol | This compound |
|---|---|---|---|
| CAS Number | 6320-02-1 lookchem.com | 6320-01-0 lookchem.com | 106-53-6 wikipedia.org |
| Key Applications | Synthesis of phenothiazines, polymers, and coatings. acs.orgacs.orglookchem.com | Synthesis of thiophene derivatives and functional materials. lookchem.com | Synthesis of antimalarial agents, Suzuki-Miyaura coupling, self-assembled monolayers. pharmaffiliates.comchemicalbook.com |
| Reactivity Notes | Reactivity influenced by proximity of bromo and thiol groups. | Directing effects of substituents influence electrophilic substitution. | Participates in palladium-catalyzed cross-coupling reactions. chemicalbook.com |
Comparison with Structurally Related Aromatic Thiols and Phenols
The chemical behavior of this compound can be better understood by comparing it to its parent compound, thiophenol, and its oxygen-containing analog, 4-bromophenol (B116583).
This compound vs. Thiophenol:
This compound vs. 4-Bromophenol:
The replacement of the sulfur atom in this compound with an oxygen atom to form 4-bromophenol leads to notable differences in acidity, nucleophilicity, and reactivity.
Acidity: Thiols are generally more acidic than their corresponding alcohols. The S-H bond is weaker and longer than the O-H bond, and the resulting thiophenoxide anion is more stable than the phenoxide anion due to the larger size of the sulfur atom, which can better delocalize the negative charge. Therefore, this compound is a stronger acid than 4-bromophenol.
Nucleophilicity: The thiophenoxide anion is a stronger nucleophile than the phenoxide anion. The greater polarizability of the sulfur atom makes it a "softer" nucleophile, which is generally more reactive towards "soft" electrophiles.
Reactivity: These differences in acidity and nucleophilicity translate to different reactivities in various chemical transformations. For example, a study comparing the reactivity of malonic acid half thioesters (MAHTs) and malonic acid half oxyesters (MAHOs) derived from this compound and 4-bromophenol found significant differences in the rates of hydrogen-deuterium exchange. researchgate.netnih.govuea.ac.uk The this compound-derived MAHT showed a much higher rate and percentage of deuterium (B1214612) incorporation compared to the 4-bromophenol-derived MAHO. researchgate.netnih.govuea.ac.uk This was attributed to a sulfur-containing molecular orbital in the MAHT that provides a pathway for increased electron-density delocalization, which is unavailable in the MAHO. researchgate.netnih.govuea.ac.uk
Table 2: Comparative Properties of Related Aromatic Compounds
| Compound | Key Functional Groups | Relative Acidity | Key Reactivity Differences |
|---|---|---|---|
| This compound | -SH, -Br | More acidic | Thiophenoxide is a strong nucleophile. researchgate.net |
| Thiophenol | -SH | Less acidic than this compound | More reactive in electrophilic substitution. |
| 4-Bromophenol | -OH, -Br | Less acidic than this compound | Phenoxide is a weaker nucleophile. researchgate.net |
Analysis of Steric and Electronic Effects Attributed to Para-Substitution
The placement of the bromine atom at the para position in this compound has distinct steric and electronic consequences that dictate its chemical behavior.
Electronic Effects:
The electronic effects of a substituent on an aromatic ring are typically analyzed in terms of inductive and resonance effects. These effects can be quantified using Hammett constants (σ). mdpi.com Electron-donating groups have negative Hammett constants, while electron-withdrawing groups have positive constants. mdpi.com
The bromine atom at the para position exerts a dual electronic effect:
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene (B151609) ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack. chadsprep.com
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org
Studies have shown a correlation between the Hammett constants of para-substituents on thiophenol and the surface charge of gold nanoparticles coated with these molecules. mdpi.com Thiophenols with electron-withdrawing groups produced more stable nanoparticles than those with electron-donating groups. mdpi.com
Steric Effects:
In para-substituted compounds like this compound, steric hindrance from the substituent is minimized for reactions occurring at the functional group (the thiol group) or at the meta positions of the ring. However, steric effects can become significant in reactions involving the positions ortho to the substituent.
In electrophilic aromatic substitution, while the thiol group directs incoming electrophiles to the ortho and para positions, the size of the substituent can influence the ortho/para product ratio. masterorganicchemistry.com For larger substituents, attack at the less sterically hindered para position is often favored. chadsprep.com In this compound, the para position is blocked, so any electrophilic attack would occur at the ortho positions, where some steric hindrance from the adjacent thiol group might be expected.
The interplay of these steric and electronic effects is crucial for predicting the reactivity and regioselectivity of reactions involving this compound.
Q & A
Q. What are the standard synthetic routes for 4-bromothiophenol, and how can reaction efficiency be optimized?
this compound is typically synthesized via bromination of thiophenol using brominating agents like or in acidic or solvent-mediated conditions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiophenol to bromine), reaction temperature (0–25°C), and solvent choice (e.g., dichloromethane or acetic acid). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) . Monitoring reaction progress with thin-layer chromatography (TLC) or is critical to avoid over-bromination.
Q. How do substituents influence the physicochemical properties of this compound?
The sulfur atom in the thiophenol group and bromine at the para position significantly affect solubility and acidity. The thiol (-SH) group increases hydrophobicity compared to phenolic -OH, reducing aqueous solubility. Bromine’s electron-withdrawing effect lowers the pKa (~6.5–7.0) compared to unsubstituted thiophenol (pKa ~8.5), enhancing acidity. Solubility in organic solvents (e.g., DMSO, THF) is moderate, making it suitable for reactions in non-polar media .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment.
Advanced Research Questions
Q. How does this compound participate in plasmon-driven dimerization on nanoparticle surfaces?
On nickel-decorated gold nanoplate (Ni@AuNP) surfaces, this compound undergoes plasmon-driven cross-coupling to form 4,4′-biphenyldithiol (4,4′-BPDT). Tip-enhanced Raman spectroscopy (TERS) reveals that Ni nano-islands catalyze C-S bond cleavage and C-C coupling, while Au regions favor thiophenol (TP) formation. Reaction efficiency depends on laser wavelength (resonant with plasmon frequency) and nanoparticle morphology .
Q. How is this compound used to track metabolic pathways in microbial systems?
In entomopathogenic bacteria, this compound acts as a thiol donor in xenofuranone biosynthesis. LC-MS analysis detects bromine-containing intermediates, enabling pathway elucidation. For example, in Xenorhabdus spp., its incorporation into furanone derivatives is monitored via isotopic labeling (e.g., -BTP) and MS/MS fragmentation patterns .
Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl boronic acids vs. alkenes) arise from competing side reactions (e.g., S-oxidation or dehalogenation). Mitigation strategies include:
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Q. What role does this compound play in studying interfacial damping effects in nanotechnology?
In surface-enhanced Raman spectroscopy (SERS), this compound adsorbed on Ag nanoparticles exhibits signal quenching due to chemical interface damping (CID). CID arises from electron transfer between the molecule and metal, which is quantified via Raman intensity ratios of C-S (1080 cm) and C-Br (620 cm) vibrational modes. This phenomenon informs sensor design for trace analyte detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
